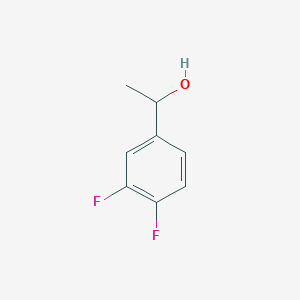

1-(3,4-Difluorophenyl)ethanol

描述

Significance in Contemporary Chemical Science

The primary significance of 1-(3,4-Difluorophenyl)ethanol and its derivatives in modern chemical science lies in their application as key intermediates in the synthesis of high-value pharmaceutical agents. Specifically, a closely related analogue, (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is a vital chiral intermediate for the manufacture of Ticagrelor, a potent P2Y12 receptor antagonist used for the prevention of thrombotic events in patients with acute coronary syndromes. acs.orgresearchgate.net The precise stereochemistry of the alcohol group is crucial for the biological activity of the final drug, making the enantioselective synthesis of these types of phenyl ethanol (B145695) derivatives a critical area of research. researchgate.net

The synthesis of optically active 2-halo-1-arylethanols, such as the chloro-derivative of this compound, has garnered considerable attention from various research groups because these compounds are important building blocks for numerous pharmaceuticals. researchgate.net The development of efficient and highly selective methods to produce these chiral alcohols is a key objective in organic process research and development, aiming to simplify manufacturing operations, reduce safety risks, and create more environmentally sound production routes. researchgate.net

Historical Context of Related Fluorinated Phenyl Ethanol Derivatives

The focus on fluorinated phenyl ethanol derivatives is part of a much broader and historically significant trend in medicinal chemistry: the strategic incorporation of fluorine into drug candidates. For decades, chemists have recognized that introducing fluorine into a molecule can dramatically alter its physicochemical and biological properties. researchgate.netnih.gov The replacement of hydrogen with fluorine, which is small in size but highly electronegative, can enhance metabolic stability, binding affinity to target proteins, membrane permeability, and bioavailability. nih.govmdpi.comnih.gov

Historically, the development of fluorinated pharmaceuticals has led to major successes, with an estimated 20% of all marketed drugs containing fluorine. ox.ac.uknih.gov This strategy has been applied to various drug classes, including the highly successful fluoroquinolone antibiotics. nih.gov The development of synthetic methods to selectively introduce fluorine or fluorinated groups into organic compounds has been a major focus of research, evolving from harsh and non-selective techniques to sophisticated modern methods that allow for precise regio- and enantioselective fluorination. nih.gov This progress has enabled the synthesis of complex chiral molecules like fluorinated phenyl ethanol derivatives, which are now integral to the development of modern therapeutics. nih.govnih.gov

Current Research Landscape and Future Trajectories

The current research landscape for this compound and related chiral alcohols is dominated by the pursuit of green, efficient, and highly selective synthesis methods. A major trend is the use of biocatalysis, where enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases are employed for the asymmetric reduction of the corresponding prochiral ketones. acs.orgresearchgate.netsci-hub.se These biocatalytic methods are often preferred over traditional chemical processes as they operate under mild conditions, are highly enantioselective, and are more environmentally benign. researchgate.net Research focuses on discovering new enzymes, improving their stability and activity through protein engineering, and optimizing reaction conditions to achieve high substrate concentrations and yields, making the processes viable for industrial-scale production. acs.orgresearchgate.net

Future trajectories in this field are expected to follow several key paths:

Development of Novel Fluorination Techniques: Research will continue to seek new and more efficient methods for creating C-F bonds, expanding the toolkit of synthetic organic chemistry. researchgate.net This includes chemoenzymatic and electro-biocatalytic approaches that combine the advantages of different catalytic systems. researchgate.netacs.org

Exploration of New Therapeutic Applications: While the current focus is on existing drug scaffolds, the unique properties of fluorinated compounds mean they are constantly being explored for new therapeutic areas, including oncology, infectious diseases, and neurological disorders. mdpi.com

Sustainability and Environmental Impact: As with many synthetic compounds, there is growing awareness of the environmental persistence of some fluorinated molecules, often termed "forever chemicals". acs.org Future research will likely focus on designing fluorinated compounds that are effective yet biodegradable, and developing manufacturing processes that are safer and more sustainable, such as moving away from hazardous reagents like hydrogen fluoride (B91410) (HF). ox.ac.ukacs.org The integration of biocatalysis is a significant step in this direction, offering a greener alternative for producing valuable chiral intermediates. escholarship.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 321318-21-2 | sigmaaldrich.combldpharm.comsynquestlabs.comsimsonpharma.com |

| Molecular Formula | C₈H₈F₂O | sigmaaldrich.combldpharm.comsynquestlabs.com |

| Molecular Weight | 158.15 g/mol | bldpharm.comsimsonpharma.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | Room Temperature / 2-8°C | sigmaaldrich.combldpharm.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article, chiral building block. |

| (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | Key chiral intermediate for the drug Ticagrelor. researchgate.net |

| Ticagrelor | Anticoagulant drug. acs.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(3,4-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIJRUFDDILTTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321318-21-2 | |

| Record name | 1-(3,4-difluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3,4 Difluorophenyl Ethanol

Asymmetric Synthesis Approaches

The primary route to chiral 1-(3,4-Difluorophenyl)ethanol involves the asymmetric reduction of the prochiral ketone, 2-Chloro-1-(3,4-difluorophenyl)ethanone (B1661966). This transformation can be achieved through various sophisticated chemical and enzymatic methods, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.

Chemical Asymmetric Reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone

Chemical-based asymmetric reduction methods provide a powerful toolkit for the synthesis of chiral alcohols. These approaches often rely on the use of chiral catalysts to control the stereochemical outcome of the reduction reaction.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent and reliable method for the enantioselective reduction of a wide array of prochiral ketones. organic-chemistry.orgnrochemistry.comwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane (B79455) reducing agent (such as borane-tetrahydrofuran (B86392) or borane-dimethyl sulfide (B99878) complex) and the ketone substrate. alfa-chemistry.com This coordination forms a rigid, six-membered transition state that facilitates the stereoselective transfer of a hydride ion to the carbonyl carbon, leading to the formation of a chiral alcohol with high enantiomeric excess. nrochemistry.com

The design of the chiral oxazaborolidine catalyst is crucial for achieving high enantioselectivity. These catalysts are typically derived from chiral β-amino alcohols, with the proline-derived catalyst being a common choice. researchgate.net The steric and electronic properties of the substituents on the boron and the amino alcohol backbone can be modified to optimize the catalyst for a specific substrate. wikipedia.org For the reduction of aromatic ketones like 2-Chloro-1-(3,4-difluorophenyl)ethanone, oxazaborolidines with bulky aromatic groups often provide excellent stereocontrol. researchgate.net The predictable stereochemical outcome of the CBS reduction, based on the conformation of the catalyst-substrate complex, makes it a highly valuable tool in asymmetric synthesis. nrochemistry.com

Metal-catalyzed asymmetric transfer hydrogenation (ATH) represents another efficient strategy for the enantioselective reduction of ketones. This method typically employs a transition metal complex, commonly ruthenium, rhodium, or iridium, coordinated to a chiral ligand. sigmaaldrich.commdpi.com The hydrogen source is often an easily handled liquid such as isopropanol (B130326) or a mixture of formic acid and triethylamine, which avoids the need for high-pressure gaseous hydrogen. liv.ac.uk

For the asymmetric transfer hydrogenation of aromatic ketones, ruthenium(II) complexes with chiral N-tosylated diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are among the most effective catalysts. nih.gov These catalysts operate through a metal-ligand bifunctional mechanism, where the metal center and the ligand's N-H group work in concert to facilitate the hydrogen transfer from the donor to the ketone. This process occurs via a six-membered pericyclic transition state, leading to high enantioselectivity. mdpi.com The reaction is attractive for its operational simplicity and the use of environmentally benign hydrogen donors. liv.ac.uk

The efficiency and selectivity of both CBS reduction and metal-catalyzed ATH are highly dependent on the reaction conditions. Optimization of these parameters is critical for achieving high yields and enantiomeric excesses. Key variables include the choice of solvent, reaction temperature, catalyst loading, and the nature of the reducing agent or hydrogen donor.

For CBS reductions, anhydrous conditions are essential as water can negatively impact enantioselectivity. nrochemistry.com The choice of solvent can influence the reaction rate and selectivity, with non-coordinating solvents like tetrahydrofuran (B95107) (THF) being commonly used. Temperature also plays a significant role; lower temperatures often lead to higher enantiomeric excess.

In metal-catalyzed ATH, the solvent system can dramatically affect the reaction outcome. While organic solvents like isopropanol (which also serves as the hydrogen donor) are frequently used, there is a growing interest in performing these reactions in aqueous media to enhance green chemistry principles. liv.ac.uk The pH of the medium, the concentration of the hydrogen donor (e.g., sodium formate), and the reaction temperature are all crucial parameters that need to be fine-tuned to maximize catalyst performance. dicp.ac.cn Systematic optimization of these conditions is a key step in developing a practical and efficient industrial process. nih.gov

Biocatalytic Asymmetric Reduction Utilizing Engineered Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for asymmetric synthesis. The use of enzymes, particularly ketoreductases, offers exceptional selectivity under mild reaction conditions.

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols, utilizing a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. rsc.orgnih.gov The synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for the drug ticagrelor, has been successfully achieved using various KREDs. rsc.orgresearchgate.net These biocatalytic processes are lauded for their high enantioselectivity (often >99% ee) and operation under environmentally benign aqueous conditions. aminer.cn

Significant research has focused on the discovery and engineering of KREDs with improved activity, stability, and substrate tolerance for the reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone. For instance, a ketoreductase from Chryseobacterium sp. CA49, ChKRED20, was identified and subsequently engineered through error-prone PCR to enhance its catalytic activity. researchgate.net Similarly, a short-chain dehydrogenase from Rhodococcus kyotonensis, Rhky-ADH, has been shown to effectively convert the substrate to the desired (S)-alcohol with high conversion and enantiomeric excess. researchgate.net

Protein engineering has been instrumental in optimizing KREDs for industrial applications. By introducing specific mutations, researchers have been able to significantly increase the catalytic efficiency and thermostability of these enzymes. nih.gov For example, directed evolution of a carbonyl reductase, LsCR, resulted in a mutant with a 4.7-fold increase in catalytic activity for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol.

The optimization of reaction conditions is also crucial for the successful implementation of KRED-mediated reductions. Parameters such as pH, temperature, substrate loading, and the use of co-solvents are carefully controlled to maximize enzyme performance and process productivity. nih.gov The use of deep eutectic solvents (DES) as co-solvents has been shown to promote the asymmetric reduction by enhancing cell membrane permeability and biocatalytic efficiency. researchgate.netaminer.cn

Below are tables summarizing the research findings on the biocatalytic reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone using various ketoreductases.

Table 1: Performance of Different Ketoreductases in the Synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

| Enzyme Source | Substrate Concentration | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Chryseobacterium sp. CA49 (ChKRED20) | Not specified | >99 | >99 | researchgate.net |

| Rhodococcus kyotonensis (Rhky-ADH) | Not specified | >99 | >99 | researchgate.net |

| Recombinant E. coli with CmCR | 100 mM | 95.9 | >99 | researchgate.netaminer.cn |

Table 2: Optimized Conditions for Biocatalytic Reduction using Recombinant E. coli with CmCR

| Parameter | Optimal Value |

| pH | 7.0 |

| Temperature | 30°C |

| Co-solvent | 7.5 vol% Choline (B1196258) Chloride:Lactic Acid (DES) |

| Glucose Concentration | 200 mM |

| NAD+ Concentration | 150 µmol |

| Mg2+ Concentration | 1.0 mM |

These data highlight the high efficiency and selectivity achievable through biocatalytic methods, making them a highly attractive approach for the industrial production of chiral this compound.

Enzyme Engineering and Directed Evolution for Enhanced Performance

Alcohol Dehydrogenase (ADH) Applications

Alcohol dehydrogenases (ADHs) are another important class of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones, utilizing nicotinamide cofactors like NAD(P)H. kfupm.edu.sawikipedia.org They are widely used in the synthesis of chiral alcohols from prochiral ketones. rsc.orgnih.govresearchgate.net

The application of ADHs for producing optically active alcohols is well-established. nih.gov For example, ADHs from various sources, including Lactobacillus kefir and Leifsonia sp., have been successfully used for the asymmetric reduction of acetophenone (B1666503) derivatives. nih.govfrontiersin.org These enzymes can be highly stereoselective, producing either the (R)- or (S)-enantiomer of the alcohol depending on the specific enzyme. nih.gov The regeneration of the expensive NAD(P)H cofactor is a crucial aspect of these processes and is often achieved using a co-substrate like isopropanol or an enzymatic system such as glucose/glucose dehydrogenase. nih.govfrontiersin.org While specific data on the use of ADHs for the direct synthesis of this compound is less detailed in the provided context, their proven efficacy in reducing similar α-haloacetophenone analogs suggests their strong potential for this application. kfupm.edu.sa

NADH-Dependent Short-Chain Dehydrogenases (e.g., PpKR8, SmADH31)

NADH-dependent short-chain dehydrogenases/reductases (SDRs) are a large family of enzymes that catalyze the reversible oxidation and reduction of a wide range of substrates. Specific SDRs have been identified and engineered for the highly enantioselective synthesis of chiral alcohols.

One such promising enzyme is PpKR8 , a novel NADH-dependent short-chain dehydrogenase from Paraburkholderia phymatum STM815. This enzyme has demonstrated excellent enantioselectivity and high activity in the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to its corresponding (R)-alcohol, a structurally similar precursor to the target compound of this article. For the synthesis of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol, PpKR8, expressed in Escherichia coli, achieved high substrate tolerance, making it a viable candidate for industrial applications.

While specific data on the performance of SmADH31 for the synthesis of this compound is not extensively detailed in publicly available literature, alcohol dehydrogenases from various sources are known to exhibit broad substrate specificity, including activity towards substituted acetophenones. The stereoselectivity of these enzymes is a critical factor, and often, screening a library of different alcohol dehydrogenases is necessary to identify the optimal biocatalyst for a specific transformation.

Coexpression Systems for Cofactor Regeneration (e.g., Glucose Dehydrogenase)

A significant challenge in the industrial application of NADH-dependent dehydrogenases is the cost of the nicotinamide cofactor (NADH), which is consumed stoichiometrically during the reaction. To overcome this, in-situ cofactor regeneration systems are employed. A highly effective strategy is the use of a coexpression system where a second enzyme is used to regenerate NADH from its oxidized form, NAD+.

Glucose dehydrogenase (GDH) is frequently used for this purpose. researchgate.net GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, with the concomitant reduction of NAD+ to NADH. researchgate.net By co-expressing the gene for the primary alcohol dehydrogenase (like PpKR8) and the gene for GDH in a host organism such as E. coli, a self-sustaining catalytic system is created. researchgate.net Glucose, being an inexpensive and readily available substrate, serves as the ultimate reducing agent. This approach significantly reduces the process cost by requiring only a catalytic amount of the expensive NAD+/NADH cofactor. researchgate.net

Substrate Scope and Selectivity of ADHs

Alcohol dehydrogenases (ADHs) exhibit a broad substrate scope, capable of reducing a variety of aromatic ketones to their corresponding chiral alcohols. The substitution pattern on the aromatic ring significantly influences both the activity and the enantioselectivity of the enzyme. For instance, studies on ADHs from Lactobacillus brevis and Thermoanaerobacter sp. have shown that ketones with neutral para-substituents are generally reduced with high enantiomeric excess, whereas those with ionizable substituents may not be converted. researchgate.net

The following interactive table provides representative data on the bioreduction of various substituted acetophenones by different alcohol dehydrogenases, illustrating their selectivity.

| Substrate (Acetophenone Derivative) | Enzyme | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|

| Acetophenone | ADH from Thermoanaerobacter sp. | >99 | >99 | (S) |

| 4-Chloroacetophenone | ADH from Lactobacillus brevis | >99 | >99 | (S) |

| 4-Methoxyacetophenone | ADH from Rhodococcus ruber | >99 | >99 | (R) |

| 3-Chloroacetophenone | ADH from Thermoanaerobacter sp. | 95 | >99 | (S) |

| 2-Chloroacetophenone | ADH from Lactobacillus kefir | 88 | 98 | (R) |

Whole-Cell Biocatalysis for this compound Production

Utilizing whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the elimination of costly enzyme purification steps and the inherent presence of cofactor regeneration systems.

Recombinant E. coli Systems

Escherichia coli is a widely used host for whole-cell biocatalysis due to its well-characterized genetics, rapid growth, and ease of genetic manipulation. By introducing the gene for a specific alcohol dehydrogenase with desired activity and selectivity towards 3',4'-difluoroacetophenone (B1295030), recombinant E. coli strains can be engineered to efficiently produce this compound. nih.govnih.gov These whole-cell systems can utilize endogenous metabolic pathways to regenerate the necessary NADH cofactor, often by simply supplementing the reaction medium with a simple sugar like glucose. wikipedia.org

Deep Eutectic Solvents (DES) as Co-solvents in Bioreduction

The addition of a DES, such as a mixture of choline chloride and glycerol, to the aqueous reaction medium can significantly enhance the solubility of hydrophobic substrates like 3',4'-difluoroacetophenone. nih.gov This can lead to higher reaction rates and product yields. Furthermore, in some cases, the use of DES has been shown to improve the enantioselectivity of the biocatalytic reduction. nih.gov The biocompatibility of many DESs makes them suitable for use with whole-cell systems.

Industrial Scale-Up Considerations for Biocatalytic Processes

The transition of a biocatalytic process from the laboratory to an industrial scale presents several challenges that need to be carefully addressed to ensure efficiency, robustness, and economic viability.

Key considerations include:

Substrate and Product Inhibition: High concentrations of the substrate (3',4'-difluoroacetophenone) or the product (this compound) can be toxic to the microbial cells or inhibit the activity of the enzyme. nih.govspinchem.com Strategies to mitigate this include fed-batch processes, where the substrate is added gradually, or the use of biphasic systems where the product is extracted into an organic phase in situ. spinchem.com

Mass Transfer Limitations: In large-scale bioreactors, ensuring efficient mixing and mass transfer of substrates, products, and nutrients is crucial. Inadequate mixing can lead to concentration gradients and reduced reaction rates.

Biocatalyst Stability and Reuse: The operational stability of the whole-cell biocatalyst is a key economic driver. Immobilization of the cells can enhance their stability and facilitate their recovery and reuse for multiple reaction cycles.

Process Economics: A thorough techno-economic analysis is essential to evaluate the commercial feasibility of the biocatalytic process. This includes the cost of the raw materials (including the biocatalyst and co-substrates like glucose), energy consumption, and downstream processing costs.

Stereochemical Control and Enantiopurity Enhancement

Achieving high levels of stereochemical control is paramount in the synthesis of enantiomerically pure this compound. This is primarily accomplished through asymmetric reduction of the prochiral ketone, 3',4'-difluoroacetophenone. Various catalytic systems, including both chemical and enzymatic catalysts, have been developed to facilitate this transformation with high enantioselectivity. The ultimate goal is to produce one enantiomer in significant excess over the other, a measure quantified by the enantiomeric excess (e.e.).

The accurate determination of enantiomeric excess is crucial for evaluating the effectiveness of an asymmetric synthesis. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the most prevalent and reliable technique for this purpose. phenomenex.com This method allows for the physical separation of the two enantiomers, enabling their individual quantification. heraldopenaccess.usuma.es

The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the CSP. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are frequently employed for the separation of chiral alcohols. nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol or ethanol (B145695), is critical for achieving optimal resolution between the enantiomeric peaks. shimadzu.com

The following table outlines a typical set of parameters for the chiral HPLC analysis of compounds structurally similar to this compound, which can be adapted for its specific analysis.

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

The electronic and steric properties of substituents on the aromatic ring of acetophenone derivatives can significantly influence the stereoselectivity of their asymmetric reduction. In the case of this compound, the two fluorine atoms at the C3 and C4 positions of the phenyl ring play a crucial role in directing the stereochemical outcome of the reduction of 3',4'-difluoroacetophenone.

Fluorine is a small, highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This electronic influence can affect the interaction of the ketone's carbonyl group with the chiral catalyst. In biocatalytic reductions, for instance, the electronic nature of the substituents on the phenyl ring has been shown to be a key factor in controlling the stereopreference of enzymes like alcohol dehydrogenases. nih.gov

Research on the asymmetric reduction of various halo-substituted acetophenones has provided insights into these effects. For example, in the enzymatic reduction of 2-chloro-4'-fluoroacetophenone (B45902) versus other halo-substituted analogues, the identity of the halogen substituent on the phenyl ring was found to be critical in determining the stereopreference of the reduction, leading to either the (R)- or (S)-alcohol. nih.gov This highlights the sensitivity of the catalyst's active site to the electronic and steric environment of the substrate.

The following table summarizes the general influence of substituent properties on the stereoselectivity of ketone reductions.

| Substituent Property | Potential Impact on Stereoselectivity | Relevance to 3,4-Difluoro Substitution |

|---|---|---|

| Electronic Effect (Inductive) | Alters the electron density of the carbonyl carbon, influencing the approach of the hydride. | The strong electron-withdrawing nature of the two fluorine atoms can enhance the electrophilicity of the carbonyl carbon. |

| Steric Hindrance | Can favor the approach of the reducing agent from the less hindered face of the ketone. | Fluorine is a relatively small atom, so steric hindrance is less pronounced compared to larger halogens, but the overall substitution pattern matters. |

| Catalyst-Substrate Interaction | Specific interactions (e.g., hydrogen bonding, π-π stacking) between the substituent and the chiral catalyst can lock the substrate in a preferred orientation. | The difluoro-substitution pattern can influence the orientation of the substrate within the active site of a catalyst, such as a ketoreductase, leading to high enantioselectivity. acs.orgresearchgate.net |

Studies involving the enzymatic synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, a closely related molecule, have demonstrated that ketoreductases can achieve excellent conversion and enantiomeric excess (>99.9% e.e.). acs.orgresearchgate.net This suggests that the 3,4-difluoro substitution pattern is highly compatible with the active sites of these enzymes, allowing for precise stereochemical control. The electronic properties of the difluorinated ring likely play a significant role in achieving this high degree of selectivity.

Mechanistic Investigations of 1 3,4 Difluorophenyl Ethanol and Its Derivatives

Reaction Mechanism Elucidation in Organic Transformations

The hydroxyl group of 1-(3,4-Difluorophenyl)ethanol is a key functional group that dictates its reactivity in various organic transformations. Understanding the mechanisms of these reactions is crucial for controlling the synthesis of its derivatives.

The oxidation of secondary alcohols, such as this compound, to ketones like 3,4-difluoroacetophenone is a fundamental transformation in organic synthesis. A common method involves the use of chromium-based reagents, such as chromic anhydride (B1165640) in pyridine. The reaction mechanism typically proceeds through the formation of a chromate (B82759) ester intermediate. The alcohol's oxygen atom attacks the chromium atom, and after a proton transfer, the chromate ester is formed. The subsequent step involves the abstraction of the hydrogen atom from the carbon bearing the hydroxyl group by a base (like pyridine), leading to the elimination of the chromium species and the formation of the ketone.

Step 1: Formation of a chromate ester from this compound and the oxidizing agent.

Step 2: A base-assisted elimination reaction where the C-H bond is broken, and the C=O double bond of 3,4-difluoroacetophenone is formed.

The reduction of this compound to the corresponding alkane, 1-(3,4-difluorophenyl)ethane, involves the removal of the hydroxyl group. This transformation is more complex than the reduction of a ketone. A common two-step laboratory method involves first converting the alcohol into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride. The resulting tosylate ester can then be reduced using a hydride reagent like lithium aluminum hydride (LiAlH₄).

The mechanism for the reduction step is a nucleophilic substitution (SN2) reaction:

The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbon atom bonded to the tosylate group.

Simultaneously, the tosylate group, being an excellent leaving group, departs, resulting in the formation of 1-(3,4-difluorophenyl)ethane.

The hydroxyl group (-OH) of this compound is a poor leaving group. libretexts.org Therefore, direct nucleophilic substitution is generally not feasible. libretexts.org To facilitate substitution, the -OH group must first be converted into a better leaving group. libretexts.org

Two primary strategies are employed:

Protonation in Acidic Media: In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). libretexts.org Water is an excellent leaving group, which can then depart, forming a secondary carbocation. This carbocation is then attacked by a nucleophile (e.g., Br⁻). This process typically follows an SN1 mechanism.

Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) to form sulfonate esters (tosylates or mesylates). These are excellent leaving groups. A subsequent reaction with a nucleophile will proceed via an SN2 mechanism, leading to an inversion of stereochemistry if the carbon is a chiral center.

Another common reagent for converting alcohols to alkyl chlorides is thionyl chloride (SOCl₂). This reaction often proceeds with the formation of an intermediate chlorosulfite ester, which can then collapse to the final product.

Enzymatic Reaction Mechanisms in Biocatalysis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols, including enantiomerically pure forms of this compound and its derivatives. nih.gov Enzymes like ketoreductases and alcohol dehydrogenases are central to these transformations. jiangnan.edu.cn

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are oxidoreductase enzymes that catalyze the interconversion between ketones and alcohols. jiangnan.edu.cnwikipedia.org In the context of forming chiral alcohols, they are used for the asymmetric reduction of a prochiral ketone, such as a derivative of 3,4-difluoroacetophenone. sci-hub.seresearchgate.net

The general mechanism follows a sequential Bi-Bi kinetic pathway:

The enzyme (ADH or KRED) first binds with the cofactor (NAD(P)H) to form a holoenzyme complex. jiangnan.edu.cn

The ketone substrate then enters the active site, forming a ternary enzyme-cofactor-substrate complex. jiangnan.edu.cn

The hydride is transferred from the cofactor to one face of the ketone's carbonyl group, while a proton is transferred from a catalytic residue in the enzyme (often a tyrosine) to the carbonyl oxygen. jiangnan.edu.cn

This results in the formation of the chiral alcohol and the oxidized cofactor (NAD(P)⁺).

Finally, the products (alcohol and NAD(P)⁺) are released from the active site. jiangnan.edu.cn

Different enzymes exhibit different stereopreferences. For instance, some ADHs from the genus Lactobacillus are known to produce (R)-specific alcohols, while many others produce (S)-alcohols. nih.govresearchgate.net This inherent selectivity allows for the targeted synthesis of either the (R) or (S) enantiomer of a chiral alcohol. nih.govresearchgate.net For example, a ketoreductase (KR-01) was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) into the corresponding (S)-alcohol with near 100% conversion and over 99.9% enantiomeric excess (ee). sci-hub.seresearchgate.netacs.org

The high stereoselectivity of KREDs and ADHs stems from the specific three-dimensional arrangement of the enzyme's active site. rsc.org The substrate is precisely oriented within the binding pocket through a series of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. qub.ac.uk This locks the substrate into a position where the hydride transfer from the cofactor can only occur to one of the two faces (the re or si face) of the carbonyl group.

Molecular modeling and dynamics simulations have provided insights into the origins of this selectivity. rsc.org For example, in one study on an alcohol dehydrogenase, the opening and closing of a loop structure above the substrate binding pocket was found to be responsible for shaping the pocket to orient the substrate for the production of a specific stereoisomer. rsc.orgqub.ac.uk

Key factors influencing stereoselectivity include:

The size and shape of the substrate-binding pocket: The pocket is often described as having a "large" and a "small" pocket, which accommodate the different substituents on the carbonyl carbon. The preferential fit of the larger and smaller groups into these pockets (the Prelog rule) often dictates the stereochemical outcome.

Specific amino acid residues: Residues like serine and phenylalanine within the active site have been identified as crucial for substrate specificity and stereoselectivity. nih.govcolab.ws Mutating these residues can even invert the enzyme's stereopreference, switching it from producing an (S)-alcohol to an (R)-alcohol, or vice versa. nih.govcolab.ws

Cofactor binding: The orientation of the bound NAD(P)H cofactor ensures that the hydride is presented to the correct face of the positioned substrate.

By engineering these key amino acid residues through techniques like site-directed mutagenesis, scientists can alter and improve the stereoselectivity of these enzymes for specific substrates. nih.govrsc.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have emerged as indispensable tools in the investigation of this compound and its derivatives, providing profound insights into enzyme function, stability, and the nuanced molecular interactions that govern catalytic processes. These computational approaches allow for the detailed examination of enzyme-substrate complexes at an atomic level, guiding rational protein engineering efforts and elucidating the fundamental principles behind enzymatic catalysis.

Molecular Dynamics Simulations for Enzyme Activity and Stereoselectivity

Molecular dynamics (MD) simulations offer a powerful computational microscope to probe the dynamic nature of enzymes and understand how their conformational changes influence activity and stereoselectivity in the synthesis of chiral alcohols like this compound. semanticscholar.orgifmo.rumdpi.com These simulations model the movement of atoms in a protein over time, providing a detailed picture of the enzyme's flexibility and its interactions with substrates and cofactors. semanticscholar.org

In the context of carbonyl reductases and alcohol dehydrogenases, the enzymes responsible for the asymmetric reduction of 3',4'-difluoroacetophenone (B1295030) to this compound, MD simulations can elucidate the binding modes of the substrate and the NADPH cofactor within the active site. semanticscholar.orgqub.ac.uk The precise orientation of the substrate relative to the cofactor is critical for determining the stereochemical outcome of the reaction. MD simulations can reveal key structural elements, such as the opening and closing of loops near the active site, that shape the binding pocket and orient the substrate for the production of a specific stereoisomer. qub.ac.uk

For instance, in studies of related enzymes, MD simulations have been employed to understand the structural basis for enhanced activity and enantioselectivity. researchgate.net These simulations can reveal that mutations, even those distant from the active site, can lead to stabilization of flexible loops. This stabilization can, in turn, create a more favorable binding pocket for the substrate, leading to improved catalytic efficiency. researchgate.net The dynamic behavior of the enzyme-substrate complex, as captured by MD simulations, is therefore crucial for a comprehensive understanding of the factors governing enzyme performance.

| Enzyme Type | Substrate | Key Findings from MD Simulations | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | 2-benzyl-2-methylcyclopentane-1,3-dione | Opening and closing of a loop (residues 191–205) shapes the binding pocket, influencing substrate orientation and the resulting stereoisomer. | qub.ac.uk |

| Carbonyl Reductase (CBR1) | Various carbonyl compounds | MD simulations clarify the path of substrates to the active site and how cofactors like glutathione (B108866) (GSH) can modulate access to the catalytic residues. | semanticscholar.org |

| Ketoreductase (KRED) | 2-chloro-1-(3,4-difluorophenyl)ethanone | Enhanced activity in mutant enzymes was linked to the stabilization of two specific loops (D41-V58 and W87-T112), as revealed by molecular dynamics simulations. | researchgate.net |

Prediction of Stability Changes in Engineered Enzymes

The industrial application of enzymes in the synthesis of this compound often requires robust biocatalysts that can withstand harsh process conditions, such as elevated temperatures and the presence of organic co-solvents. dntb.gov.uarsc.orgscispace.com Computational methods play a pivotal role in predicting mutations that can enhance enzyme thermostability without compromising catalytic activity. nih.govnih.gov

One such computational approach is the FRESCO (Framework for Rapid Enzyme Stabilization by Computational libraries) method. elifesciences.org This strategy relies on a crystal structure of the target enzyme to computationally predict single point mutations that are likely to enhance its melting temperature (Tm). The most promising variants are then further analyzed using molecular dynamics simulations to assess their conformational stability and flexibility. elifesciences.org By combining beneficial mutations, it is possible to generate highly stable enzyme variants. For example, the application of FRESCO to an alcohol dehydrogenase resulted in a 10-fold mutant with a Tm of 94°C, a significant increase of +51°C compared to the wild-type enzyme. elifesciences.org

Another powerful tool for computational enzyme design is RosettaDesign. nih.gov This program uses an energy function to evaluate the fitness of a particular amino acid sequence for a given protein fold. By searching for sequences with the lowest energy for a specific backbone structure, RosettaDesign can identify mutations that are predicted to increase the thermostability of the enzyme. nih.gov In a study on yeast cytosine deaminase, this approach successfully identified three mutations that collectively increased the apparent Tm by 10°C and the half-life at 50°C by 30-fold, without any loss of catalytic efficiency. nih.govresearchgate.net These computational strategies hold great promise for developing highly stable carbonyl reductases and alcohol dehydrogenases for the efficient production of this compound.

| Computational Method | Target Enzyme Type | Key Achievements in Stability Enhancement | Reference |

|---|---|---|---|

| FRESCO | Alcohol Dehydrogenase | Generation of a 10-fold mutant with a Tm of 94°C (+51°C increase). | elifesciences.org |

| RosettaDesign | Yeast Cytosine Deaminase | A triple mutant with a 10°C increase in apparent Tm and a 30-fold increase in half-life at 50°C. | nih.govresearchgate.net |

| Computationally Guided Covalent Stapling | Myoglobin-based Cyclopropanase | Significantly enhanced stability against thermal denaturation (ΔTm' = +27°C) while maintaining high catalytic activity. | nih.gov |

Influence of Fluorine Atoms on Molecular Interactions (e.g., π–π interactions)

The two fluorine atoms on the phenyl ring of this compound play a crucial role in modulating its molecular interactions, particularly within the confines of an enzyme's active site. nih.govnih.gov Fluorine is the most electronegative element, and its incorporation into organic molecules can significantly alter their electronic properties, leading to unique non-covalent interactions. acs.orgresearchgate.net

One of the most significant interactions influenced by fluorine is the π–π stacking interaction. mdpi.comnih.gov The electron-withdrawing nature of the fluorine atoms polarizes the π-system of the benzene (B151609) ring, enhancing its ability to engage in electrostatic interactions with electron-rich aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within the enzyme's active site. nih.govacs.org These fluorine-aromatic (F-π) interactions can be highly stabilizing, especially with electron-deficient aromatic surfaces. nih.gov

In the context of an enzyme-substrate complex, these enhanced π–π stacking interactions can help to precisely orient the 3,4-difluorophenyl moiety of the substrate within the active site. researchgate.netmdpi.com This precise positioning is critical for efficient catalysis and high stereoselectivity. For example, in a study of novel triazole antifungal agents, a π–π stacking interaction was observed between a 2,4-difluorophenyl group and a phenylalanine residue in the active site of the target enzyme, which was suggested to improve the affinity and specificity of the inhibitor. mdpi.com Similarly, the fluorine atoms on this compound can be expected to promote strong π–π stacking with aromatic residues, thereby anchoring the substrate in an optimal conformation for the hydride transfer from the NADPH cofactor.

Applications of 1 3,4 Difluorophenyl Ethanol in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Synthesis

The primary application of 1-(3,4-Difluorophenyl)ethanol lies in its role as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.com Its structural features are particularly suited for building the core of various therapeutic agents, contributing to their efficacy and safety.

This compound, specifically its chlorinated derivative (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, is a vital chiral intermediate in the multi-step synthesis of Ticagrelor. acs.orgresearchgate.net Ticagrelor is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. nbinno.comchemicalbook.com The difluorophenyl group is a key pharmacophore in Ticagrelor, and the specific stereochemistry of the ethanol (B145695) side chain is essential for its biological activity. The synthesis of Ticagrelor involves the coupling of a triazolo[4,5-d]pyrimidine core with a cyclopropylamine (B47189) derivative, which itself is prepared from this compound. nih.govgoogle.comgoogleapis.com

The synthesis of Ticagrelor analogs also utilizes this difluorophenyl ethanol derivative. uliege.be Researchers modify the core structure of Ticagrelor to explore structure-activity relationships and develop new antiplatelet agents with potentially improved properties. In these synthetic endeavors, this compound serves as a foundational starting material. uliege.be

| Drug | Therapeutic Class | Role of this compound |

| Ticagrelor | Antiplatelet | Key chiral intermediate for the synthesis of the cyclopropylamine side chain nbinno.comacs.orgresearchgate.netchemicalbook.comnih.govgoogleapis.com |

| Ticagrelor Analogs | Antiplatelet (investigational) | Starting material for the synthesis of modified cyclopropylamine side chains uliege.be |

The presence of a chiral center in this compound makes it an important starting material for the synthesis of enantiomerically pure intermediates. acs.org In pharmaceutical formulations, often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the synthesis of single-enantiomer drugs is of paramount importance.

Enzymatic processes, particularly those employing ketoreductases (KREDs), have been developed for the asymmetric reduction of the corresponding ketone, 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), to produce (S)-2-chloro-1-(3,4-difluorophenyl)ethanol with very high enantiomeric excess (>99.9% ee). acs.orgresearchgate.net This highly pure chiral alcohol is then used in subsequent steps to produce other chiral intermediates for drug synthesis. researchgate.net

Beyond its specific application in Ticagrelor synthesis, this compound is considered a valuable organic building block. sigmaaldrich.comboronmolecular.com Organic building blocks are relatively small, functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comboronmolecular.com The difluorophenyl moiety in this compound can be further functionalized, and the hydroxyl group can be converted into other functional groups, allowing for its incorporation into a wide variety of larger molecules. nih.govnews-medical.net This versatility makes it a useful tool for medicinal chemists and organic chemists in the discovery and development of new chemical entities. boronmolecular.comnih.gov

Role in the Synthesis of Optically Active Compounds

The synthesis of optically active compounds, which are molecules that can rotate the plane of polarized light, is a critical area of modern chemistry, particularly in the pharmaceutical industry. nih.govcmu.eduusu.edu this compound, as a chiral molecule, plays a significant role in this field.

The primary method for producing optically active this compound is through the asymmetric reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone. acs.orgresearchgate.net This transformation is often achieved with high stereoselectivity using biocatalysts such as ketoreductases. acs.orgresearchgate.net The resulting enantiomerically enriched alcohol can then be used as a chiral synthon to introduce a specific stereocenter into a target molecule. This is exemplified by its use in the synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate for Ticagrelor, where the stereochemistry of the final product is dictated by the chirality of the starting alcohol. acs.org

| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) |

| Ketoreductase (KRED) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99.9% acs.orgresearchgate.net |

Development of Green Chemistry Processes

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable chemical processes, a field known as green chemistry. mdpi.comepa.govnih.gov The synthesis of this compound and its derivatives has been a target for the application of green chemistry principles. uliege.be

A key aspect of green chemistry is the use of biocatalysis, which employs enzymes to carry out chemical transformations. nih.gov The enzymatic synthesis of (S)-2-chloro-1-(3,4-difluorophenyl)ethanol is a prime example of an environmentally benign synthetic route. acs.orgboehringer-ingelheim.com This biocatalytic process offers several advantages over traditional chemical methods, including:

High Selectivity: Enzymes can be highly selective, leading to the formation of the desired product with high purity and reducing the need for extensive purification steps. acs.org

Mild Reaction Conditions: Biocatalytic reactions are often carried out in aqueous media at ambient temperature and pressure, reducing energy consumption and the use of harsh reagents. acs.org

Reduced Waste: The high efficiency and selectivity of enzymatic reactions can lead to a significant reduction in waste generation. boehringer-ingelheim.com

The development of such green processes for the synthesis of key pharmaceutical intermediates like this compound is crucial for minimizing the environmental impact of the pharmaceutical industry. acs.orgboehringer-ingelheim.com

Sustainable Biocatalytic Transformations

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. Biocatalysis, utilizing enzymes or whole-cell systems, has emerged as a powerful and sustainable alternative to traditional chemical methods for producing compounds like this compound. These biological methods offer remarkable selectivity under mild reaction conditions, aligning with the principles of green chemistry. researchgate.net The two primary biocatalytic strategies employed for producing enantiopure this compound are the asymmetric reduction of its prochiral ketone precursor, 3',4'-difluoroacetophenone (B1295030), and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 3',4'-Difluoroacetophenone:

The most direct biocatalytic route to enantiopure this compound is the asymmetric reduction of 3',4'-difluoroacetophenone. This transformation is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which stereoselectively transfer a hydride from a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), to the carbonyl group.

Research into this area often involves screening a diverse range of microorganisms or isolated enzymes to identify biocatalysts with high activity and enantioselectivity. Fungal cultures, in particular, are known to be effective for the enantiomeric reduction of acetophenone (B1666503) and its derivatives. researchgate.net For instance, various species of Penicillium and Aspergillus have demonstrated significant capability in the bioreduction of substituted acetophenones. researchgate.net The use of whole-cell biocatalysts is often preferred for practical applications as it circumvents the need for costly enzyme purification and facilitates the regeneration of essential cofactors like NADPH.

The following table illustrates typical results from screening microorganisms for the asymmetric reduction of substituted acetophenones, demonstrating the viability of this approach for producing specific enantiomers of the corresponding alcohol.

| Biocatalyst (Microorganism) | Substrate | Conversion (%) | Product Enantiomeric Excess (ee %) | Product Configuration |

|---|---|---|---|---|

| Penicillium rubens VIT SS1 | Acetophenone | 92 | 98 | (S) |

| Penicillium citrinum VIT SS2 | Acetophenone | 85 | 95 | (S) |

| Aspergillus sp. | 4-Fluoroacetophenone | 88 | 96 | (S) |

| Penicillium sp. | 4-Chloroacetophenone | 90 | 97 | (S) |

Enzymatic Kinetic Resolution of Racemic this compound:

An alternative strategy is the enzymatic kinetic resolution (EKR) of a racemic mixture of this compound. This technique relies on the ability of certain enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol at a much faster rate than the other. nih.gov

In a typical EKR process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in a non-aqueous solvent. A lipase, for example, from Candida antarctica (often immobilized as Novozym 435), catalyzes the enantioselective transesterification. nih.gov This results in a mixture containing one enantiomer of the alcohol in high enantiomeric excess and the acetylated ester of the other enantiomer. These two products can then be separated by standard chromatographic methods. Lipase-catalyzed resolutions are widely applicable and have been successfully used for a variety of aromatic secondary alcohols. nih.govmdpi.com The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher values indicating better selectivity. nih.gov

The following table summarizes the key biocatalytic methods used for the synthesis of chiral alcohols like this compound.

| Biocatalytic Method | Enzyme Class | Typical Substrate | Key Advantage |

|---|---|---|---|

| Asymmetric Reduction | Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Prochiral Ketone (e.g., 3',4'-Difluoroacetophenone) | Direct synthesis to a single enantiomer, potentially 100% theoretical yield. |

| Enzymatic Kinetic Resolution (EKR) | Lipases / Esterases | Racemic Alcohol (e.g., rac-1-(3,4-Difluorophenyl)ethanol) | Broad substrate scope and high enantioselectivity for one enantiomer, leaving the other unreacted. |

These biocatalytic transformations represent a sustainable and efficient approach for the production of enantiomerically pure this compound, a valuable intermediate in specialized chemical synthesis.

Emerging Research Avenues and Prospects

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The production of single-enantiomer chiral alcohols like 1-(3,4-Difluorophenyl)ethanol is crucial for the pharmaceutical industry. wikipedia.org One of the most significant areas of ongoing research is the development of novel catalytic systems to achieve high enantioselectivity in its synthesis.

Biocatalysis: Plant-mediated bioreduction has shown promise as an environmentally friendly method for producing optically active alcohols. Studies on the bioreduction of similar ketones to their corresponding chiral alcohols have demonstrated high yields and enantiomeric excess. researchgate.net For instance, the use of various vegetable roots as biocatalysts has yielded chiral alcohols with enantiomeric excesses up to 97.2%. researchgate.net This approach offers a sustainable alternative to traditional chemical synthesis.

Asymmetric Synthesis with Chiral Catalysts: The development of new and efficient asymmetric reactions is a key focus. purdue.edu Oxazaborolidine catalysts, for example, have been instrumental in the enantioselective reduction of achiral ketones to chiral alcohols. insuf.org Research is ongoing to discover and optimize catalysts that can provide high yields and enantioselectivity for the synthesis of this compound and its analogs. nih.govmdpi.com

Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Description | Advantages |

| Biocatalysis | Use of whole cells or isolated enzymes from plants or microorganisms. | Environmentally friendly, high selectivity. |

| Chiral Metal Complexes | Transition metal complexes with chiral ligands. | High catalytic activity and enantioselectivity. |

| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, often milder reaction conditions. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Predicting Enantioselectivity: Machine learning models are being developed to accurately predict the enantioselectivity of asymmetric reactions. nih.govscite.ai These models can analyze the subtle electronic and steric effects that determine the stereochemical outcome of a reaction, allowing for the in silico screening of potential catalysts before experimental validation. nih.govresearchgate.net By leveraging large datasets of reaction outcomes, AI can identify patterns that are not immediately obvious to human researchers. scite.ai

Catalyst Design: Computational methods, including Density Functional Theory (DFT), are powerful tools for designing new catalysts. pnnl.govethz.chresearchgate.netmdpi.com When combined with machine learning, these approaches can accelerate the discovery of catalysts with improved activity and selectivity for the synthesis of this compound. nih.gov AI algorithms can explore a vast chemical space to identify promising catalyst structures. github.io

Table 2: Applications of AI and Machine Learning in the Synthesis of this compound

| Application | Description | Potential Impact |

| Reaction Outcome Prediction | Using ML models to predict the yield and enantiomeric excess of a reaction. | Reduces the number of experiments needed, saving time and resources. nih.gov |

| Catalyst Screening | In silico screening of large libraries of potential catalysts. | Accelerates the discovery of highly efficient and selective catalysts. |

| Synthesis Planning | AI-powered tools for designing synthetic routes to target molecules. | Optimizes synthetic pathways for efficiency and cost-effectiveness. nih.gov |

Expanding the Application Spectrum of this compound Derivatives

The unique structural features of this compound make it a valuable building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: Chiral alcohols are essential intermediates in the synthesis of many pharmaceuticals. nih.gov Derivatives of this compound are being explored for their potential biological activities. For example, fluoro-substituted phenyl triazoles have shown promise as antifungal agents. mdpi.com The difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Other related heterocyclic derivatives, such as those containing 1,3,4-thiadiazole (B1197879) or thiazolidinedione-1,3,4-oxadiazole, have demonstrated a broad range of pharmacological activities, including anticancer and antidiabetic effects. researchgate.netnih.govmdpi.com

Materials Science: The incorporation of fluorine atoms into organic molecules can impart unique properties, such as increased thermal stability and altered electronic characteristics. Derivatives of this compound could find applications in the development of novel liquid crystals, polymers, and other advanced materials.

Advanced Spectroscopic Characterization Techniques for Chirality and Purity

Chiral Chromatography: Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) with chiral stationary phases are the most widely used methods for separating and quantifying enantiomers. wikipedia.orgjiangnan.edu.cnnih.gov These methods provide high resolution and sensitivity for determining enantiomeric excess. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) is a powerful method for determining the absolute purity of organic compounds. nih.govresearchgate.net It is a primary analytical method that can detect and quantify both organic and inorganic impurities. nih.gov For chiral analysis, NMR spectroscopy using chiral solvating agents or chiral derivatizing agents can be employed to differentiate between enantiomers. researchgate.net

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) provide information about the absolute configuration of chiral molecules. nih.gov These methods are complementary to chromatographic and NMR techniques and can be used to confirm the stereochemistry of this compound. researchgate.netnih.gov

Table 3: Advanced Spectroscopic Techniques for the Analysis of this compound

| Technique | Information Provided |

| Chiral HPLC/GC/SFC | Enantiomeric excess, separation of enantiomers. jiangnan.edu.cn |

| Quantitative ¹H NMR | Absolute purity, identification and quantification of impurities. nih.govmdpi.com |

| Circular Dichroism (CD) | Determination of absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Detailed stereochemical information. |

常见问题

Q. What are the key physicochemical properties of 1-(3,4-Difluorophenyl)ethanol relevant to experimental design?

The compound has a molecular formula C₈H₈F₂O , molecular weight 158.14 g/mol , and a boiling point of 199.5 ± 25.0 °C at 760 Torr. Its pKa is 13.71 ± 0.20 (measured at 25°C), indicating moderate acidity typical of secondary alcohols. Density is reported as 1.226 ± 0.06 g/cm³ at 20°C. Storage requires -20°C , dryness, and protection from light to prevent degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves Claisen-Schmidt condensation :

React 1-(3,4-Difluorophenyl)ethanone with an aldehyde (e.g., 2,3-dimethoxybenzaldehyde) in methanol.

Add 20% NaOH dropwise under ambient conditions.

Purify via flash column chromatography (SiO₂, ethanol/ethyl acetate/petroleum ether gradient).

Yield optimization focuses on solvent choice, temperature control, and catalyst activity .

Q. What analytical techniques are suitable for characterizing this compound?

- NMR spectroscopy : Confirms structure via proton/carbon shifts (e.g., -OH at δ ~2.5 ppm, aromatic F coupling).

- HPLC : Assesses purity using C18 columns with acetonitrile/water gradients.

- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 158.14 for [M+H]⁺).

- Polarimetry : Critical for chiral variants (e.g., (S)-enantiomer, CAS 126534-40-5) .

Q. What are the recommended storage conditions to maintain stability?

Store at -20°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent moisture absorption, which may hydrolyze the alcohol or promote oxidation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthesis?

- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol gradients (e.g., 0–36% ethanol in ethyl acetate).

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) improves enantiomeric excess (ee > 99%) .

Q. What role does this compound play in pharmaceutical synthesis (e.g., ticagrelor)?

It serves as a precursor for cyclopropylamine intermediates in ticagrelor synthesis. Key steps:

Stereoselective cyclopropanation of the ethanol derivative.

Urea formation with isocyanates to yield the final API.

Impurities (e.g., 1-[2-(3,4-difluorophenyl)cyclopropyl]urea) are monitored via HPLC-MS to ensure regulatory compliance .

Q. How can conflicting literature data on physicochemical properties be reconciled?

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Catalyst screening : Transition-metal catalysts (e.g., Ir complexes) enhance selectivity in hydrogenation steps.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates for SN2 substitutions.

- In situ monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。